

# Application Notes and Protocols: HPG1860 for Primary Biliary Cholangitis (PBC) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPG1860   |           |
| Cat. No.:            | B15614967 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific preclinical and clinical data for **HPG1860** in the context of Primary Biliary Cholangitis (PBC) have not been made publicly available. **HPG1860** is reportedly in Phase I clinical development for PBC.[1] The following application notes and protocols are based on the known mechanism of **HPG1860** as a Farnesoid X Receptor (FXR) agonist, its publicly available data from studies in healthy volunteers and patients with Non-Alcoholic Steatohepatitis (NASH), and established research methodologies for PBC therapeutics.

#### Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts.[2][3] This leads to cholestasis, liver fibrosis, and eventual cirrhosis.[2][3] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid synthesis, transport, and homeostasis.[4][5][6] Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases like PBC.[4][6][7]

**HPG1860** is a next-generation, non-bile acid, potent, and selective full FXR agonist.[8][9] By activating FXR, **HPG1860** is designed to reduce the synthesis and accumulation of toxic bile acids, thereby protecting liver cells from damage, reducing inflammation, and slowing the progression of fibrosis.[4][5][6] These application notes provide a summary of available data and projected experimental protocols for the investigation of **HPG1860** in PBC research.



## **Mechanism of Action: FXR Agonism in PBC**

In PBC, impaired bile flow leads to the accumulation of cytotoxic bile acids in hepatocytes. This causes cellular stress, inflammation, and apoptosis, driving disease progression. **HPG1860**, as a full FXR agonist, intervenes in this pathway through several mechanisms:

- Repression of Bile Acid Synthesis: Upon activation by HPG1860, FXR induces the
  expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits
  Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid
  synthesis pathway.[5]
- Increased Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export
  Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for
  pumping bile acids out of the cell and into the bile ducts.
- Enterohepatic Regulation: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also acts to suppress CYP7A1, providing another level of control over bile acid production.[8][9]

These coordinated actions are expected to alleviate the cholestasis and cellular injury characteristic of PBC.

**Caption: HPG1860** signaling pathway in hepatocytes and enterocytes.

## **Data Presentation**

While PBC-specific data is pending, the following tables summarize key quantitative findings from preclinical and Phase I/IIa clinical studies of **HPG1860** in NASH models and healthy or NASH subjects. This information is foundational for designing studies in a PBC context.

### Table 1: Preclinical Pharmacokinetics of HPG1860



| Species | Oral Bioavailability<br>(%) | Key Finding                               | Reference |
|---------|-----------------------------|-------------------------------------------|-----------|
| Mice    | 77.2%                       | Good exposure and low plasma clearance.   | [10]      |
| Rats    | 52.1%                       | Favorable for in vivo absorption.         | [10]      |
| Dogs    | 59.4%                       | Supports oral administration development. | [10]      |

Table 2: Phase I Biomarker Response in Healthy

Volunteers (14-Day MAD Study)

| HPG1860<br>Dose                                                                 | C4<br>Reduction<br>vs. Placebo<br>(%) | FGF19<br>Induction   | Pruritus<br>Incidence   | LDL-C<br>Change         | Reference |
|---------------------------------------------------------------------------------|---------------------------------------|----------------------|-------------------------|-------------------------|-----------|
| 5 mg                                                                            | 93.1%                                 | Robust<br>Activation | Not Reported            | No significant increase | [8]       |
| 10 mg                                                                           | 97.0%                                 | Robust<br>Activation | Not Reported            | No significant increase | [8]       |
| 20 mg                                                                           | 97.6%                                 | Robust<br>Activation | Occurred in this cohort | No significant increase | [8]       |
| C4 (7α-hydroxy-4-cholesten-3-one) is a serum biomarker for bile acid synthesis. |                                       |                      |                         |                         |           |



Table 3: Phase IIa (RISE Study) Efficacy in NASH

| Patients ( | (12 Weeks) |  |
|------------|------------|--|
|            |            |  |

| Fallenis (1    | Z VVEERS)                                              |                                                             |                           |           |
|----------------|--------------------------------------------------------|-------------------------------------------------------------|---------------------------|-----------|
| HPG1860 Dose   | Relative Change in Liver Fat Content (LFC) vs. Placebo | ALT Reduction<br>(in patients<br>with elevated<br>baseline) | Pruritus<br>Incidence (%) | Reference |
| 3 mg           | -20.15%<br>(p=0.002)                                   | -7.0%                                                       | 9.1%                      | [11]      |
| 5 mg           | -7.08%<br>(p=0.244)                                    | -7.6%                                                       | 9.5%                      | [11]      |
| 8 mg           | -38.64%<br>(p<0.0001)                                  | -22.5%                                                      | 27.3%                     | [11]      |
| Placebo showed |                                                        |                                                             |                           |           |
| a +0.68%       |                                                        |                                                             |                           |           |
| change in LFC  |                                                        |                                                             |                           |           |
| and a +32.6%   |                                                        |                                                             |                           |           |

change in ALT.

## **Projected Experimental Protocols for PBC Research**

The following protocols are proposed for the investigation of **HPG1860** in PBC, based on established models and clinical trial methodologies.

## Protocol 1: Preclinical Efficacy in a Xenobiotic-Induced Mouse Model of PBC

This protocol aims to evaluate the efficacy of **HPG1860** in a chemically-induced model that recapitulates key features of PBC, such as portal inflammation and bile duct injury.

Objective: To determine if **HPG1860** can ameliorate liver injury, cholestasis, and fibrosis in a 2-octynoic acid (2-OA)-induced mouse model of autoimmune cholangitis.

Materials:



- Female C57BL/6 mice (8-10 weeks old)
- 2-octynoic acid (2-OA) conjugated to bovine serum albumin (BSA)
- **HPG1860** (formulated for oral gavage)
- Vehicle control (e.g., 0.5% methylcellulose)
- Ursodeoxycholic acid (UDCA) as a positive control
- Reagents for serum biochemistry (ALP, ALT, Bilirubin, Total Bile Acids)
- Reagents for liver histology (Formalin, Paraffin, H&E stain, Sirius Red stain)
- Reagents for qPCR analysis of liver tissue (Trizol, cDNA synthesis kit, primers for Cyp7a1, Bsep, Shp, Col1a1, Tgf-β)

#### Methodology:

- Induction of PBC Model:
  - Immunize mice intraperitoneally with 2-OA-BSA (100 μg) emulsified in Complete Freund's Adjuvant on day 0.
  - Boost with 2-OA-BSA in Incomplete Freund's Adjuvant on days 14, 28, and 42.
- Treatment Groups (n=10-12 mice per group):
  - Group 1: Healthy Control (No immunization, vehicle gavage)
  - Group 2: PBC Model + Vehicle (2-OA immunization, vehicle gavage)
  - Group 3: PBC Model + HPG1860 (Low Dose, e.g., 3 mg/kg/day)
  - Group 4: PBC Model + HPG1860 (High Dose, e.g., 10 mg/kg/day)
  - Group 5: PBC Model + UDCA (e.g., 25 mg/kg/day)
- Dosing:

## Methodological & Application





- Begin daily oral gavage on day 21 post-initial immunization and continue for 6 weeks.
- Endpoint Analysis (at week 8):
  - Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Total Bilirubin, and Total Bile Acids (TBA).
  - Histopathology: Perfuse and harvest livers. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and bile duct damage, and Sirius Red for fibrosis. Score liver injury and fibrosis semiquantitatively.
  - Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen. Extract RNA and perform quantitative PCR (qPCR) to analyze the expression of FXR target genes (Cyp7a1, Bsep, Shp) and fibrosis markers (Col1a1, Tgf-β).





Click to download full resolution via product page

**Caption:** Proposed experimental workflow for preclinical PBC model.

#### Protocol 2: Phase IIa Clinical Trial in PBC Patients

This protocol outlines a proposed randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of **HPG1860** in PBC patients with an inadequate response to UDCA.



Objective: To assess the efficacy, safety, and tolerability of **HPG1860** as an add-on therapy in PBC patients who have an inadequate biochemical response to a stable dose of UDCA.

#### Study Design:

- Phase: Ila
- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 12 weeks of treatment with a 4-week follow-up.
- Population: Adult PBC patients (18-75 years) on a stable dose of UDCA (13-15 mg/kg/day) for at least 12 months, with serum ALP ≥ 1.67 x Upper Limit of Normal (ULN) and total bilirubin ≤ 2 mg/dL.

#### Methodology:

- Screening (up to 4 weeks):
  - Confirm diagnosis of PBC.
  - Verify eligibility criteria, including stable UDCA dose and baseline ALP levels.
  - Obtain written informed consent.
- Randomization (1:1:1:1):
  - Arm 1: Placebo + UDCA
  - Arm 2: HPG1860 3 mg once daily + UDCA
  - Arm 3: HPG1860 5 mg once daily + UDCA
  - Arm 4: HPG1860 8 mg once daily + UDCA
- Treatment Period (12 weeks):
  - Subjects self-administer the investigational product orally once daily.



- Continue stable UDCA dose throughout the study.
- Conduct safety and efficacy assessments at baseline, week 4, week 8, and week 12.
- Endpoints:
  - Primary Efficacy Endpoint: Percentage of patients achieving a composite biochemical response at week 12, defined as:
    - Serum ALP < 1.67 x ULN, AND
    - A decrease in ALP of at least 15% from baseline, AND
    - Total bilirubin ≤ ULN.
  - Secondary Efficacy Endpoints:
    - Mean relative change in serum ALP from baseline to week 12.
    - Proportion of patients achieving ALP normalization.
    - Change in other liver biochemistry markers (GGT, ALT, AST, bilirubin).
    - Change in patient-reported pruritus scores (e.g., 5-D Itch Scale, visual analog scale).
  - Safety and Tolerability Endpoints:
    - Incidence and severity of adverse events (AEs), with a focus on pruritus.
    - Changes in lipid profiles (LDL-C, HDL-C, Triglycerides).
    - Vital signs, ECGs, and clinical laboratory tests.
- Follow-up (4 weeks):
  - Assess safety and any persistent effects after discontinuation of the investigational product.





Click to download full resolution via product page

Caption: Logical flow for a proposed Phase IIa trial of HPG1860 in PBC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. HPG-1860 by Hepagene Therapeutics Shanghai for Primary Biliary Cholangitis (Primary Biliary Cirrhosis): Likelihood of Approval [pharmaceutical-technology.com]







- 2. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in primary biliary cirrhosis and primary sclerosing cholangitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Primary Biliary Cholangitis and Bile Acid Farnesoid X Receptor Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Biliary Cholangitis and Bile Acid Farnesoid X Receptor Agonists [ouci.dntb.gov.ua]
- 8. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of HPG1860 [prnewswire.com]
- 9. HEPAGENE [hepagene.com]
- 10. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HPG1860 for Primary Biliary Cholangitis (PBC) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#hpg1860-for-primary-biliary-cholangitis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com